N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide
Overview
Description
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of chloro and sulfamoyl groups attached to a benzamide core, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is believed to interact with its target, coagulation factor x, and potentially inhibit its function . This could lead to alterations in the coagulation cascade, affecting the body’s ability to form blood clots.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to blood coagulation. By targeting Coagulation factor X, the compound could disrupt the normal functioning of the coagulation cascade
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Coagulation factor X. By potentially inhibiting this protein, the compound could affect the body’s ability to form blood clots . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with para-chloroaniline in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is then reacted with para-chloroaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form complex biaryl structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted benzamides, biaryl compounds, and reduced or oxidized derivatives .
Scientific Research Applications
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating metabolic disorders like diabetes.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzamide ring.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide stands out due to its dual chloro and sulfamoyl functional groups, which confer unique reactivity and biological activity. Its ability to inhibit key enzymes involved in carbohydrate metabolism makes it a valuable compound in antidiabetic research .
Properties
IUPAC Name |
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-14-6-8-15(9-7-14)23-27(25,26)16-10-11-17(21)18(12-16)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISXLNOPJUMCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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